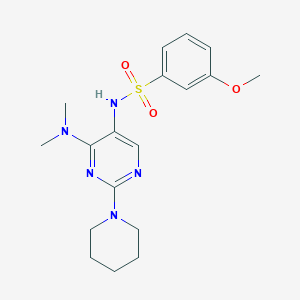

N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-methoxybenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]-3-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O3S/c1-22(2)17-16(13-19-18(20-17)23-10-5-4-6-11-23)21-27(24,25)15-9-7-8-14(12-15)26-3/h7-9,12-13,21H,4-6,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUMTHVRLQACJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC(=C2)OC)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of a suitable pyrimidine derivative with dimethylamine to introduce the dimethylamino group. Subsequent reactions with piperidine and methoxybenzenesulfonyl chloride can lead to the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The methoxybenzenesulfonamide group can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

Reduction: The pyrimidinyl core can be reduced to form pyrimidinyl derivatives with different functional groups.

Substitution: The dimethylamino and piperidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfonyl chlorides, sulfonic acids.

Reduction: Reduced pyrimidinyl derivatives.

Substitution: Substituted pyrimidinyl derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-methoxybenzenesulfonamide as a promising anticancer agent. The compound acts as a PLK4 (Polo-like kinase 4) inhibitor, which is crucial for cell division and proliferation. Inhibiting PLK4 has been linked to reduced tumor growth in various cancers, including neuroblastoma and breast cancer .

Case Study:

A study demonstrated that the administration of this compound in a mouse model of neuroblastoma significantly decreased tumor size and improved survival rates, suggesting its efficacy as a therapeutic agent in pediatric oncology .

Antimicrobial Properties

Sulfonamides, the class to which this compound belongs, are known for their antimicrobial properties. The compound's structure allows it to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thus exhibiting bactericidal activity against a range of pathogens.

Case Study:

In vitro tests revealed that N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-methoxybenzenesulfonamide displayed significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, indicating its potential use as an antibiotic.

Inhibition of Kinases

The compound's ability to inhibit PLK4 disrupts normal cell cycle progression, leading to apoptosis in cancer cells. This mechanism has been validated through various assays measuring cell viability and proliferation rates .

Interference with Bacterial Metabolism

As an antimicrobial agent, it interferes with the synthesis of folate in bacteria, effectively halting their growth and replication. This mechanism is common among sulfonamide derivatives and is crucial for their therapeutic efficacy against bacterial infections.

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features and Differences

Structural and Functional Insights

Pyrimidine vs. Furopyrimidine/Quinoline Cores: The target compound’s pyrimidine core is shared with ’s sulfonamide derivative but differs from furopyrimidine () and quinoline-based analogs (). Furopyrimidines may enhance planarity for kinase binding, while quinolines offer extended aromatic systems for hydrophobic interactions .

Sulfonamide Group: The 3-methoxybenzenesulfonamide group in the target compound is distinct from the methanesulfonamide in and the carboxamide in .

Dimethylamino and Piperidine Moieties: The dimethylamino group is common across several compounds (), likely enhancing solubility or serving as a hydrogen-bond donor. The piperidin-1-yl group in the target compound contrasts with piperidin-4-yliden () and 4-methylpiperazine (), which may alter conformational flexibility and binding kinetics.

Biological Implications: Patent data (–7) suggests these compounds are designed for kinase inhibition, possibly targeting FLT3 or analogous enzymes. The target compound’s unique combination of sulfonamide, methoxy, and piperidine groups may optimize binding specificity and metabolic stability compared to analogs with nitro () or cyano groups (), which could introduce reactivity issues .

Biologische Aktivität

N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-methoxybenzenesulfonamide, a compound with the CAS number 1797669-94-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H25N5O3S

- Molecular Weight : 425.52 g/mol

- Structure : The compound features a pyrimidine ring substituted with a dimethylamino group and a piperidine moiety, along with a methoxybenzenesulfonamide group.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate efficacy against various Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial DNA synthesis and disruption of cell wall integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 44 nM |

| Escherichia coli | 11 nM |

| Proteus mirabilis | 6 µM |

These findings suggest that N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-methoxybenzenesulfonamide could possess similar antimicrobial effects, potentially making it a candidate for further development in treating bacterial infections .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in inhibiting the proliferation of cancer cells. Studies have indicated that certain pyrimidine derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways involved in cell survival.

Case Study:

In a study involving various cancer cell lines, it was found that compounds similar to N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-methoxybenzenesulfonamide exhibited IC50 values in the micromolar range, indicating their potential as anticancer agents. The specific pathways targeted include:

- PI3K/Akt signaling pathway

- MAPK signaling pathway

The biological activity of N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-methoxybenzenesulfonamide is hypothesized to involve:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes critical for bacterial growth or cancer cell proliferation.

- Receptor Binding : Potential binding to specific receptors involved in signaling pathways relevant to cancer and bacterial infections.

Research Findings

A comprehensive review of literature reveals several studies focusing on the synthesis and evaluation of similar compounds. For example:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-methoxybenzenesulfonamide and confirming its structural integrity?

- Synthesis : A multi-step approach is typical, involving nucleophilic substitution on a pyrimidine core followed by sulfonamide coupling. For example, react 5-bromo-2-(piperidin-1-yl)pyrimidine with dimethylamine, then couple with 3-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in DMF) .

- Structural Confirmation : Use single-crystal X-ray diffraction (SHELX refinement ), / NMR (compare shifts to analogs in ), and high-resolution mass spectrometry (HRMS).

Q. Which analytical techniques are critical for ensuring purity and stability of this compound?

- Purity : Reverse-phase HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

- Stability : Accelerated stability studies (40°C/75% RH for 1 month) with periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can researchers design experiments to optimize synthetic yield and minimize by-products?

- Methodology :

- Solvent/Catalyst Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for coupling efficiency .

- Design of Experiments (DoE) : Vary temperature (25–80°C), stoichiometry (1.0–1.5 eq. sulfonyl chloride), and reaction time (4–24 h) to identify optimal conditions .

- By-Product Analysis : Use LC-MS to identify intermediates (e.g., unreacted pyrimidine or sulfonamide derivatives) .

Q. How should discrepancies in crystallographic data (e.g., bond angles or torsion angles) be addressed?

- Resolution Strategy :

- Compare with analogous structures (e.g., reports C–S–C angles of 109.5° in sulfonamide moieties ).

- Refine data using SHELXL with restraints for disordered regions .

- Validate with DFT calculations (B3LYP/6-31G*) to reconcile experimental vs. theoretical geometries .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for biological targets?

- Approach :

- Synthesize analogs with modifications to the piperidinyl (e.g., 4-methylpiperazine in ) or methoxy groups.

- Test in in vitro assays (e.g., kinase inhibition, cytotoxicity) and correlate substituent effects with activity. For example, bulky groups on the pyrimidine ring may reduce solubility but enhance target binding .

- Use molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., ATP-binding pockets) .

Q. How can contradictions in biological assay results (e.g., IC₅₀ variability) be systematically resolved?

- Methodological Steps :

- Assay Standardization : Include positive controls (e.g., staurosporine for kinase assays) and validate cell lines for consistency .

- Statistical Validation : Perform triplicate experiments with ANOVA to assess significance of outliers .

- Solubility Checks : Use DLS (dynamic light scattering) to confirm compound dissolution in assay buffers .

Q. What computational tools are recommended for predicting metabolic pathways or toxicity?

- Tools :

- ADMET Prediction : SwissADME or ProTox-II for hepatic metabolism and toxicity profiles .

- Metabolite Identification : Combine MD simulations (GROMACS) with LC-MS/MS fragmentation patterns .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.